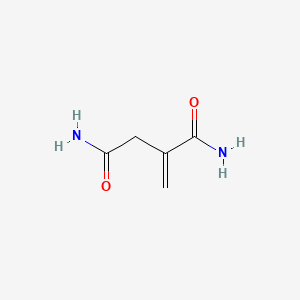
Itaconamide
概要
説明
Itaconamide is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1.1 Drug Delivery Systems
Itaconamide has been utilized in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and control their release rates. For instance, a study demonstrated that this compound-based hydrogels effectively encapsulated antibiotics like ampicillin, showing enhanced release profiles against bacterial strains such as E. coli .
1.2 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for use in coatings and materials that require antibacterial properties. In one study, this compound derivatives were shown to enhance the stability of polyvinyl chloride against photodegradation while also imparting antimicrobial properties .
1.3 Anti-Inflammatory and Immunomodulatory Effects
This compound has been linked to anti-inflammatory and immunomodulatory effects, particularly in conditions such as psoriasis and ischemia-reperfusion injury. Itaconate, a related compound, modulates immune responses by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications for this compound in treating autoimmune diseases.
Material Science Applications
2.1 Polymer Production
This compound is increasingly used in polymer chemistry to create functional materials with specific properties. For example, it can be polymerized to produce materials with enhanced mechanical strength and thermal stability . The controlled radical polymerization techniques have improved the synthesis of this compound-based polymers, allowing for tailored molecular weights and architectures.
2.2 Water Treatment
In environmental applications, this compound-based hydrogels have been developed for water treatment processes. These materials can effectively remove heavy metals from contaminated water sources through adsorption mechanisms . The efficiency of these hydrogels in removing contaminants like cadmium ions highlights their potential for practical environmental applications.
Food Industry Applications
3.1 Intelligent Food Packaging
This compound derivatives are being explored for use in intelligent food packaging systems that can monitor freshness and detect spoilage. Their biocompatibility and antimicrobial properties make them suitable candidates for enhancing food safety and extending shelf life .
Case Studies
Future Perspectives
The potential applications of this compound are vast, with ongoing research focusing on optimizing its properties for specific uses in medicine, materials science, and environmental management. The development of new synthesis methods and polymerization techniques will likely expand its utility further.
特性
CAS番号 |
3786-29-6 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
2-methylidenebutanediamide |
InChI |
InChI=1S/C5H8N2O2/c1-3(5(7)9)2-4(6)8/h1-2H2,(H2,6,8)(H2,7,9) |
InChIキー |
JGBOVFKUKBGAJQ-UHFFFAOYSA-N |
正規SMILES |
C=C(CC(=O)N)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














